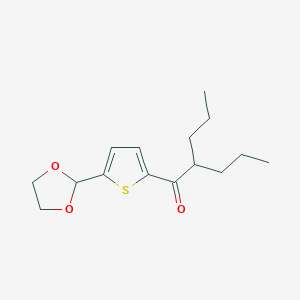

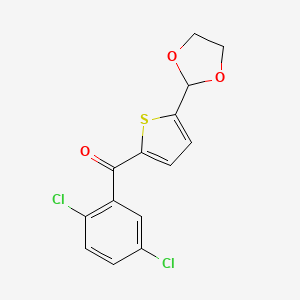

![molecular formula C7H6N4O3S2 B1359451 5-羧基-1,2,4-噁二唑-3-基[(5-甲基-1,3,4-噻二唑-2-基)硫]甲基 CAS No. 1119450-92-8](/img/structure/B1359451.png)

5-羧基-1,2,4-噁二唑-3-基[(5-甲基-1,3,4-噻二唑-2-基)硫]甲基

描述

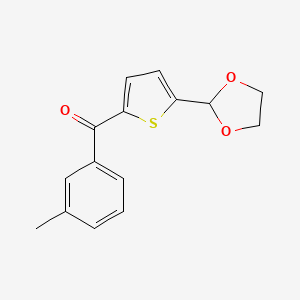

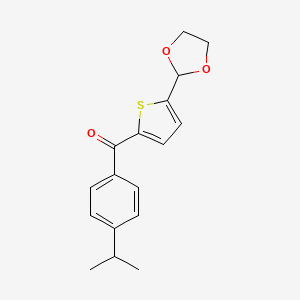

The compound “3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .

科学研究应用

抗癌潜力

该化合物在抗癌研究中显示出良好的效果。已合成并研究了一系列具有1,3,4-噁二唑/噻二唑部分的噻唑烷-4-酮类似物,以研究其抗增殖潜力。 细胞毒性筛选研究表明,在以多柔比星作为参照药物的情况下,某些类似物具有可比的疗效,IC 50 范围在 1 到 7 μM 之间 .

抗菌活性

该化合物也已对其抗菌活性进行了研究。使用不同的革兰氏阳性 (+) 和革兰氏阴性 (-) 细菌和真菌菌株评估了抗菌活性。 结果表明,某些分子对选择性菌株具有有效的活性,MIC 范围为 3.58 至 8.74 µM .

抗氧化潜力

通过 DPPH 测定法(自由基清除法)评估了合成的 2-取代-3-(5-取代-1,3,4-噁二唑/噻二唑-2-基)噻唑烷-4-酮衍生物的抗氧化潜力。 筛选结果表明,与阳性对照抗坏血酸相比,某些类似物是最有效的衍生物 .

药物研究

该化合物用于药物研究,特别是用于合成具有 1,3,4-噁二唑/噻二唑部分的新系列噻唑烷-4-酮类似物 .

化学研究

该化合物也用于化学研究。 它作为罕见和独特的化学物质集合的一部分提供给早期发现研究人员 .

分子靶点研究

该化合物可用于分子靶点研究。 它可用于研究各种分子靶点,如碳酸酐酶、Abl 激酶、谷氨酰胺酶、肌苷一磷酸脱氢酶、热休克蛋白 90、脂氧合酶、Eg5 纺锤体蛋白激酶、组蛋白脱乙酰酶和拓扑异构酶 II .

作用机制

Target of Action

Similar compounds with a 1,3,4-oxadiazole/thiadiazol moiety have been found to exhibit broad-spectrum biological activities . These compounds have shown significant antimicrobial and antioxidant potential , suggesting that they may target a variety of cellular processes.

Mode of Action

It is known that the 1,3,4-oxadiazole/thiadiazol moiety in similar compounds plays a crucial role in their biological activity . The interaction of this compound with its targets likely results in changes at the molecular level, leading to its observed biological effects.

Biochemical Pathways

Similar compounds have been found to exhibit antimicrobial and antioxidant activities , suggesting that they may affect pathways related to these processes. For instance, they may inhibit the growth of microbes or neutralize harmful free radicals in the body.

Pharmacokinetics

It is known that the 1,2,4-oxadiazole moiety in similar compounds exhibits better hydrolytic and metabolic stability , which could potentially enhance the bioavailability of this compound.

Result of Action

The result of this compound’s action is likely to be a reduction in microbial growth and an increase in antioxidant activity, as suggested by studies on similar compounds . This could lead to various molecular and cellular effects, such as the inhibition of harmful microbes or the neutralization of damaging free radicals.

生化分析

Biochemical Properties

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity through binding interactions. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic activity . Additionally, 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid can interact with proteins involved in signal transduction pathways, thereby affecting cellular responses to external stimuli .

Cellular Effects

The effects of 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles that affect cell proliferation, differentiation, and apoptosis . Furthermore, 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid has been shown to alter metabolic fluxes within cells, impacting the production and utilization of key metabolites .

Molecular Mechanism

The molecular mechanism of action of 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific sites on enzymes, either inhibiting or enhancing their activity, which in turn affects downstream biochemical pathways . Additionally, 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid can influence the transcription of genes involved in critical cellular functions, leading to altered protein synthesis and cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid can lead to sustained changes in cellular metabolism and gene expression, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic fluxes. This compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels and energy production . Additionally, it can affect the synthesis and degradation of biomolecules, influencing overall cellular metabolism .

属性

IUPAC Name |

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O3S2/c1-3-9-10-7(16-3)15-2-4-8-5(6(12)13)14-11-4/h2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZRLHPWMKQTPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=NOC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101129872 | |

| Record name | 3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101129872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1119450-92-8 | |

| Record name | 3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101129872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。